molecular formula C20H22N4O2S B1676638 2-Furanyl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone CAS No. 460331-61-7

2-Furanyl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone

Cat. No. B1676638
M. Wt: 382.5 g/mol
InChI Key: GDPDARVUXXOYAJ-UHFFFAOYSA-N
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Description

The compound “2-Furanyl-[4-(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Antimicrobial Activity

  • Pyridine Derivatives Synthesis : A study by Patel, Agravat, and Shaikh (2011) explored the synthesis of pyridine derivatives, including compounds related to 2-Furanyl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone. These compounds showed variable and modest activity against certain strains of bacteria and fungi, highlighting their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antipsychotic Potential

  • Butyrophenones for Dopamine and Serotonin Receptors : Research by Raviña et al. (2000) involved synthesizing and evaluating a series of butyrophenones, similar in structure to the subject compound. These were investigated for their affinity for dopamine and serotonin receptors, with potential antipsychotic applications (Raviña et al., 2000).

Enzyme Inhibitory Activity

  • In Silico Study of Derivatives : Hussain et al. (2017) conducted an in silico study of derivatives closely related to 2-Furanyl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone. These compounds demonstrated good enzyme inhibitory activity, with some showing excellent inhibitory effects against acetyl- and butyrylcholinesterase (Hussain et al., 2017).

Antagonistic Properties for Receptors

  • Piperazine Derivatives and Parkinson's Disease : A study by Vu et al. (2004) on piperazine derivatives of a structurally similar compound revealed potent and selective antagonistic properties for adenosine A2a receptors. These compounds showed oral activity in rodent models of Parkinson's disease (Vu et al., 2004).

Capillary Electrophoresis Application

  • Analytical Separation of Related Substances : A study by Ye et al. (2012) utilized nonaqueous capillary electrophoresis for the separation of imatinib mesylate and related substances, indicating the potential of similar compounds in analytical chemistry applications (Ye et al., 2012).

Future Directions

Given the limited information available about this compound, future research could focus on determining its synthesis process, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety and hazards. This would require a combination of experimental work and computational modeling .

properties

IUPAC Name

furan-2-yl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-13-21-18(17-14-5-2-3-7-16(14)27-19(17)22-13)23-8-10-24(11-9-23)20(25)15-6-4-12-26-15/h4,6,12H,2-3,5,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPDARVUXXOYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)C(=O)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furanyl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Furanyl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone
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2-Furanyl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone
Reactant of Route 3
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2-Furanyl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone
Reactant of Route 4
Reactant of Route 4
2-Furanyl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone
Reactant of Route 5
2-Furanyl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone
Reactant of Route 6
Reactant of Route 6
2-Furanyl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone

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